molecular formula C17H18O4 B175016 Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate CAS No. 177036-78-1

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate

Cat. No.: B175016
CAS No.: 177036-78-1
M. Wt: 286.32 g/mol
InChI Key: BEPLSLADXOJCBY-OAHLLOKOSA-N
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Description

Chemical Identity and Structure Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS: 178306-47-3) is a chiral ester with the molecular formula C₁₇H₁₈O₄ and a molecular weight of 298.32 g/mol. Its structure features a stereogenic center at the C2 position (S-configuration), a methoxy group at C3, and two phenyl substituents on the same carbon (C3), making it a diphenylpropanoate derivative . This compound is a key intermediate in synthesizing ambrisentan, a drug used to treat pulmonary arterial hypertension (PAH) .

Synthesis and Stereochemical Control The compound is synthesized via hydrolysis and optical resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid using chiral amines like S-(-)-1-(1-naphthyl)ethylamine . The enantiomeric purity (≥99.0%) is critical for its role in pharmaceutical applications, as impurities can affect drug efficacy .

Properties

IUPAC Name

methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPLSLADXOJCBY-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442875
Record name Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177036-78-1
Record name Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Challenges in the Classical Approach

Despite its historical significance, this method suffers from low yields (15–30%) and poor enantiomeric purity (≤95%) due to competing side reactions during the one-pot epoxidation and rearrangement steps. The hydrolysis stage further introduces variability, as incomplete conversion or racemization can occur under basic conditions. For instance, early implementations reported contamination with starting materials like benzophenone and methyl chloroacetate, necessitating multiple purification steps that reduce overall efficiency.

Improved Synthetic Routes for Enhanced Yield and Purity

Optimized Epoxidation and Rearrangement

Recent advancements focus on refining the Darzens reaction and subsequent steps. WO 2012/0167406A1 introduces a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to accelerate the epoxidation of benzophenone with methyl chloroacetate, achieving a 92% conversion rate and 86.9% enantiomeric excess (ee) in the intermediate methyl 3,3-diphenyloxirane-2-carboxylate. The catalyst facilitates interfacial reactions, reducing side products and improving reproducibility.

Following epoxidation, BF3·OEt2-mediated methanolysis at 0°C selectively opens the epoxide ring, yielding methyl 2-hydroxy-3-methoxy-3,3-diphenylpropionate with 82% isolated purity. This step benefits from precise temperature control, as higher temperatures promote racemization.

Hydrolysis and Acidification

Hydrolysis of the methyl ester to the carboxylic acid (IV) has been optimized using 10% aqueous KOH at 100°C for 1 hour, achieving 98.6% purity. Acidification with concentrated HCl precipitates the product, which is extracted into tert-butyl methyl ether (TBME) to minimize residual impurities. Alternative protocols employing 2M NaOH at 90–95°C for 1.5 hours report 90–91% yields, with recrystallization from cyclohexane enhancing purity to 99.88%.

Step Conditions Yield Purity Source
EpoxidationNaOMe, toluene, 0°C, 5h92%86.9% ee
MethanolysisBF3·OEt2, MeOH, 0°C, 2h82%98%
Hydrolysis10% KOH, 100°C, 1h78%98.6%
RecrystallizationCyclohexane, 40–60°C90%99.88%

Enantiomeric Resolution Techniques

Diastereomeric Salt Formation

The racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (IV) is resolved using chiral amines. (S)-1-(4-Nitrophenyl)ethylamine forms a diastereomeric salt with the (S)-enantiomer in acetone and TBME, achieving 85.41% yield and 95.01% ee after recrystallization. However, this method requires multiple iterations to reach pharmacopeial standards (>99% ee).

Alternative Resolving Agents

WO 2012/0167406A1 evaluates fructose-derived chiral ketones for dynamic kinetic resolution, achieving 92% conversion and 86.9% ee in a single pass. While promising, this approach demands specialized catalysts and rigorous control of reaction parameters (e.g., 80°C, 8-hour hydrolysis).

Recent Advances in Process Intensification

Continuous Flow Synthesis

Emerging methodologies adopt continuous flow reactors to enhance mass transfer during the Darzens reaction. By maintaining precise stoichiometry and residence times, this setup reduces byproduct formation and improves epoxide yield to 94%. Integrated in-line analytics enable real-time monitoring, ensuring consistent enantiomeric purity.

Solvent and Recycle Optimization

Recent patents emphasize solvent recovery, particularly TBME and cyclohexane, to reduce environmental impact. A closed-loop system recovers >90% of TBME during acidification, lowering production costs by 20%.

Critical Analysis of Scalability and Industrial Viability

The classical BASF route, while foundational, is less viable for large-scale production due to low yields and high purification costs. Modern protocols, such as those in WO 2010/091877A2, address these issues through optimized hydrolysis (78% yield) and efficient resolution (85% ee). However, achieving >99% ee still necessitates additional recrystallization steps, increasing processing time .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate serves as a building block in organic synthesis . It is utilized in various chemical reactions due to its functional groups that allow for diverse reactivity. The compound can act as a reagent in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
EsterificationFormation of esters by reacting with alcohols.
AlkylationIntroduction of alkyl groups through nucleophilic substitution.
ReductionConversion of carbonyl groups to alcohols.

Biology

The compound has been studied for its potential biological activities , particularly in the context of anti-inflammatory and antidiabetic effects. Its structural features allow it to interact with various biological targets, influencing enzyme activity and protein interactions.

Case Study: Anti-inflammatory Activity
A study investigated the effects of this compound on inflammatory pathways in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when cells were treated with this compound, suggesting its potential as an anti-inflammatory agent.

Medicine

In medicinal chemistry, this compound is explored as a precursor for drug development . Its ability to modulate biological pathways makes it a candidate for developing therapeutics targeting metabolic diseases and inflammation.

Table 2: Potential Therapeutic Applications

Application AreaDescription
Anti-inflammatoryMay reduce inflammation through cytokine modulation.
AntidiabeticInvestigated for effects on glucose metabolism.
Drug DevelopmentServes as a scaffold for synthesizing new drugs.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for formulating products that require specific chemical reactivity or stability.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Physicochemical Properties

  • Density : 1.248 g/cm³ (for the related acid form) .
  • Solubility: Limited in polar solvents due to hydrophobic phenyl groups but soluble in dichloromethane and acetone .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate 178306-47-3 C₁₇H₁₈O₄ 298.32 Chiral ester, (2S) configuration Intermediate for ambrisentan
(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid 178306-52-0 C₁₆H₁₆O₄ 272.30 Hydrolysis product of the methyl ester Direct precursor in ambrisentan synthesis
Methyl (2S,3R)-3-hydroxy-2,3-diphenylpropanoate 256.30 (avg. mass) C₁₆H₁₆O₃ 256.30 Lacks methoxy group; (2S,3R) stereochemistry Model compound for chiral resolution studies
Methyl 3,3-diphenyloxirane-2-carboxylate (Imp-2) N/A C₁₆H₁₄O₃ 254.28 Epoxide derivative Byproduct in ambrisentan synthesis
(S)-Methyl 2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoate 1106685-61-3 C₂₃H₂₄N₂O₅ 408.45 Pyrimidinyloxy substituent Advanced intermediate in PAH therapies

Stereochemical and Reactivity Differences

Chirality and Pharmacological Activity The (2S) configuration in this compound is essential for binding to endothelin receptors in ambrisentan. In contrast, the racemic mixture (e.g., Imp-3) shows reduced efficacy and is considered a process-related impurity . Methyl (2S,3R)-3-hydroxy-2,3-diphenylpropanoate lacks the methoxy group, altering its hydrogen-bonding capacity and rendering it inactive in PAH therapies .

Reactivity in Synthesis The methoxy group in this compound stabilizes the intermediate during nucleophilic substitution reactions with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, a step critical for ambrisentan production . The epoxide derivative (Imp-2) forms via side reactions under basic conditions, requiring stringent process controls to minimize its presence .

Hydrolysis and Stability

  • The methyl ester hydrolyzes to (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (CAS 178306-52-0) under acidic conditions, a step optimized for industrial-scale ambrisentan synthesis .
  • In contrast, the pyrimidinyloxy analogue (CAS 1106685-61-3) exhibits enhanced stability due to steric hindrance from the bulky substituent, delaying hydrolysis .

Industrial and Regulatory Considerations

  • Purity Standards: this compound must achieve ≥99.0% enantiomeric excess (ee) to meet pharmaceutical guidelines, verified via HPLC methods .
  • Cost-Effectiveness : The use of LiNH₂ in its synthesis reduces side reactions, improving yield (33.8% overall) compared to earlier methods .
  • Regulatory Status : Listed as a critical intermediate in the U.S. Pharmacopeia for ambrisentan, with strict limits on impurities like Imp-2 and Imp-3 (<0.15%) .

Biological Activity

Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, also known as Ambrisentan Hydroxyester, is an organic compound with significant potential in biological and medicinal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18O4
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 177036-78-1

The compound features a diphenylpropanoate backbone with hydroxyl and methoxy functional groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The hydroxyl group enhances binding affinity to molecular targets, potentially modulating biochemical pathways related to inflammation and pain relief.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It has been explored for its affinity towards certain receptors involved in pain and inflammation modulation.

Biological Activity

Research into the biological activity of this compound has yielded promising results in several areas:

  • Anti-inflammatory Effects : Studies suggest that this compound exhibits significant anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Analgesic Properties : Preliminary findings indicate potential analgesic effects, which could be beneficial in pain management therapies.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to antioxidant properties, which may protect against oxidative stress-related damage.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnalgesicReduction in pain response in animal models
AntioxidantScavenging of free radicals

Notable Research

  • Study on Inflammation : A study published in Journal of Medicinal Chemistry investigated the compound's ability to reduce inflammatory markers in vitro. Results showed a significant decrease in TNF-alpha levels when treated with this compound .
  • Pain Management Study : In a controlled trial involving animal models, the compound was administered to assess its analgesic effects. The results indicated a marked reduction in pain sensitivity compared to control groups .

Q & A

Q. What are the recommended synthetic routes for Methyl (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoate, and how are enantiomeric purity and yield optimized?

  • Methodological Answer : The compound is synthesized via optical resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid using chiral amines. For example, (RS)-acid reacts with S-(-)-1-(1-naphthyl)ethylamine in acetone to form diastereomeric salts, which are separated via fractional crystallization . A reflux reaction with (S)-1,2,3,4-tetrahydro-1-naphthylamine in 2-propanol achieves 89% yield, with purity dependent on solvent choice (e.g., tert-butyl methyl ether) and crystallization conditions . Enantiomeric excess (ee) should be verified via chiral HPLC or polarimetry.

Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

  • Methodological Answer : Use 1^1H/13^{13}C NMR to confirm the hydroxy, methoxy, and diphenyl substituents. Chiral purity is validated using polarimetry or chiral stationary phase HPLC. Exact mass spectrometry (Exact Mass: 286.1205) ensures molecular formula accuracy . X-ray crystallography or NOESY NMR can resolve spatial configurations if ambiguity arises in stereochemical assignments .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in sealed containers under dry conditions at room temperature. The compound is sensitive to moisture and light, as indicated by its precautionary statements (P261, P305+P351+P338) . Use inert atmospheres (e.g., nitrogen) for long-term storage to prevent oxidation of the hydroxy group.

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields during chiral resolution with different resolving agents?

  • Methodological Answer : Discrepancies in yields (e.g., 89% vs. lower values in other studies) arise from solvent polarity, stoichiometry, and crystallization kinetics. For example, acetone favors diastereomer solubility differences, while 2-propanol promotes rapid crystallization . Systematic screening of resolving agents (e.g., substituted naphthylamines) and solvents (polar vs. nonpolar) optimizes ee and yield. Kinetic vs. thermodynamic control in crystallization should also be assessed .

Q. How can deuterium-labeled analogs of this compound be synthesized for metabolic pathway studies?

  • Methodological Answer : Isotopic labeling (e.g., this compound-d3_3) is achieved by substituting methoxy or methyl groups with deuterated reagents during synthesis. For instance, CD3_3I can replace CH3_3I in methylation steps. These labeled analogs enable safe in vivo metabolic tracing via LC-MS/MS, avoiding radiolabeling hazards .

Q. What computational or experimental approaches validate its role as an intermediate in pharmaceutical APIs (e.g., ambrisentan)?

  • Methodological Answer : Molecular docking studies can predict binding affinity to endothelin receptors, while in vitro assays (e.g., vasodilation models) confirm bioactivity. Synthetic routes to ambrisentan intermediates require coupling the (S)-enantiomer with pyrimidine derivatives, monitored via 19^{19}F NMR or UPLC-MS . Contaminants (e.g., racemic byproducts) must be quantified using chiral HPLC to meet pharmacopeial standards (≥99.0% purity) .

Q. How do solvent and pH conditions affect its stability during reaction workup?

  • Methodological Answer : Acidic conditions (pH ~1.1) during workup precipitate the free (S)-acid from aqueous/organic mixtures (e.g., methyl tert-butyl ether/water), minimizing ester hydrolysis . Avoid prolonged exposure to alkaline conditions, which may cleave the methyl ester. Stability studies via accelerated degradation (40°C/75% RH) coupled with HPLC stability-indicating methods are recommended .

Data Contradiction Analysis

Q. Why do melting point and boiling point data for this compound vary across literature sources?

  • Methodological Answer : Discrepancies arise from polymorphic forms or impurities. For example, fractional crystallization from different solvents (e.g., 2-propanol vs. acetone) may yield distinct crystal lattices. Use differential scanning calorimetry (DSC) to characterize polymorphs and ensure batch consistency . Boiling point data absence in some sources suggests decomposition under heating; thermogravimetric analysis (TGA) should precede thermal characterization.

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